Brain Penetration in Cynomolgus Monkey: AZD1390 vs AZD0156 PET Imaging Comparison
AZD1390 demonstrates substantially superior brain penetration compared to its structural analog AZD0156 in nonhuman primate PET imaging studies. In cynomolgus monkeys, AZD1390 achieved a maximum brain concentration (Cmax) of 0.68% ± 0.078% ID, while AZD0156 achieved only 0.15% ± 0.036% ID (n=3, P<0.01) [1]. The calculated free brain-to-plasma partition coefficient (Kp,uu) for AZD1390 was 0.33 ± 0.068, whereas Kp for AZD0156 could not be accurately determined due to poor identifiability [2]. This in vivo difference aligns with in vitro efflux data: AZD1390 is not a substrate for human Pgp/BCRP (efflux ratio <2), whereas AZD0156 exhibits an efflux ratio of 23 [3]. AZD1390 also provided superior BBB penetration compared to earlier-generation inhibitors KU-55933 and AZ31, for which no primate PET Kp,uu values are reported [4].
| Evidence Dimension | Brain Penetration (Cynomolgus Monkey PET) |
|---|---|
| Target Compound Data | AZD1390: Cmax 0.68% ID ± 0.078; Kp,uu 0.33 ± 0.068 |
| Comparator Or Baseline | AZD0156: Cmax 0.15% ID ± 0.036; Kp,uu could not be accurately determined |
| Quantified Difference | 4.5-fold higher Cmax (P<0.01); measurable Kp,uu vs non-quantifiable |
| Conditions | Cynomolgus monkey PET imaging with 11C-labeled microdoses |
Why This Matters
Procuring AZD1390 over AZD0156 or other ATM inhibitors is essential for any study requiring CNS target engagement, as only AZD1390 has been proven to achieve significant brain exposure in primates with intact BBB.
- [1] Durant ST, Zheng L, Wang Y, et al. The brain-penetrant clinical ATM inhibitor AZD1390 radiosensitizes and improves survival of preclinical brain tumor models. Sci Adv. 2018;4(6):eaat1719. Table 1 and Figure 1. View Source
- [2] Durant ST, Zheng L, Wang Y, et al. The brain-penetrant clinical ATM inhibitor AZD1390 radiosensitizes and improves survival of preclinical brain tumor models. Sci Adv. 2018;4(6):eaat1719. View Source
- [3] Durant ST, Zheng L, Wang Y, et al. The brain-penetrant clinical ATM inhibitor AZD1390 radiosensitizes and improves survival of preclinical brain tumor models. Sci Adv. 2018;4(6):eaat1719. Table 1. View Source
- [4] Durant ST, Zheng L, Wang Y, et al. The brain-penetrant clinical ATM inhibitor AZD1390 radiosensitizes and improves survival of preclinical brain tumor models. Sci Adv. 2018;4(6):eaat1719. View Source
